Lipophilicity (XLogP3) Profiling: Optimal LogP Window for Passive Membrane Permeability vs. Des-Methyl and Unprotected Analogs
The target compound exhibits an XLogP3 of 1.5, placing it within the optimal lipophilicity range (LogP 1–3) for oral bioavailability and CNS multiparameter optimization (MPO) [1]. The des-methyl analog (CAS 177276-41-4) has a lower XLogP3 of 1.0, which may reduce membrane partitioning, while the 4-methylpiperidine-substituted analog (CAS 864369-94-8) has a higher XLogP3 of 1.7, increasing the risk of off-target binding and metabolic instability [1]. The unprotected free amine (CAS 53617-36-0) has an XLogP3 of only 0.19, indicating poor passive membrane permeability [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | Des-methyl analog (CAS 177276-41-4): XLogP3 = 1.0; 4-Methyl-piperidine analog (CAS 864369-94-8): XLogP3 = 1.7; Unprotected free amine (CAS 53617-36-0): XLogP3 = 0.19 |
| Quantified Difference | ΔXLogP3 = +0.5 vs. des-methyl; ΔXLogP3 = -0.2 vs. 4-methyl; ΔXLogP3 = +1.31 vs. unprotected |
| Conditions | In silico prediction using XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
A LogP of 1.5 balances aqueous solubility and membrane permeability, a critical factor for selecting intermediates intended for CNS-penetrant kinase inhibitor programs.
- [1] PubChem Compound Summary for CID 18630813 (target), CID 17750358 (des-methyl), CID 46738265 (4-methyl-piperidine). Computed XLogP3 values. National Center for Biotechnology Information, 2025. View Source
- [2] Molbase entry for 1-Methyl-4-(4-piperidinyl)piperazine (CAS 53617-36-0). LogP = 0.1904. View Source
